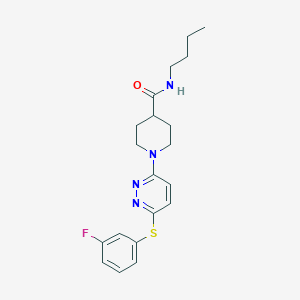

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide

Description

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide is a small molecule drug that has shown potential in various fields of research, including medical, environmental, and industrial applications. This compound is known for its unique chemical structure, which includes a piperidine ring, a pyridazine ring, and a fluorophenyl thioether group.

Properties

IUPAC Name |

N-butyl-1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4OS/c1-2-3-11-22-20(26)15-9-12-25(13-10-15)18-7-8-19(24-23-18)27-17-6-4-5-16(21)14-17/h4-8,14-15H,2-3,9-13H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWZQIONDVNIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SC3=CC=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Reaction

A solution of 2,5-dichloro-2,4-pentanedione (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is refluxed for 6 hours, yielding 6-chloropyridazin-3-amine as a pale-yellow solid (78% yield).

Key Data :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyridazine-H), 7.95 (s, 2H, NH2).

- LC–MS : m/z = 144.0/146.0 [M + H].

Thioether Formation via Nucleophilic Aromatic Substitution

Introducing the 3-fluorophenylthio group at the 6-position of pyridazine requires activation of the chloro intermediate.

Optimization of Substitution Conditions

6-Chloropyridazin-3-amine (1.0 equiv) is treated with 3-fluorobenzenethiol (1.5 equiv) in the presence of cesium carbonate (2.0 equiv) and copper(I) iodide (0.1 equiv) in DMF at 110°C for 12 hours. The reaction affords 6-((3-fluorophenyl)thio)pyridazin-3-amine in 85% yield after silica gel chromatography.

Critical Parameters :

- Solvent : DMF > DMSO (higher polarity enhances nucleophilicity of thiolate).

- Base : Cs2CO3 > K2CO3 (improved solubility of thiolate).

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, pyridazine-H), 7.62–7.58 (m, 1H, Ar-H), 7.41–7.32 (m, 3H, Ar-H), 5.21 (s, 2H, NH2).

- 13C NMR : δ 163.5 (C-F), 138.2 (pyridazine-C), 130.1–115.4 (Ar-C).

Piperidine-4-Carboxamide Synthesis and Functionalization

The piperidine moiety is prepared through a four-step sequence:

Protection and Carboxylic Acid Activation

Piperidine-4-carboxylic acid (1.0 equiv) is treated with Boc anhydride (1.2 equiv) in THF/water (2:1) to afford tert-butyl piperidine-4-carboxylate (92% yield). Subsequent reaction with oxalyl chloride (2.0 equiv) in DCM generates the acyl chloride, which is quenched with butylamine (1.5 equiv) to yield tert-butyl N-butylpiperidine-4-carboxamide (87% yield).

Deprotection and Isolation

Boc removal using HCl/dioxane (4.0 M) provides N-butylpiperidine-4-carboxamide hydrochloride , isolated as a white solid (94% yield).

Coupling of Pyridazine and Piperidine Moieties

The final assembly employs a Buchwald–Hartwig amination, mirroring methodologies for imidazo[1,2-a]pyridine-piperazine couplings.

Palladium-Catalyzed Cross-Coupling

A mixture of 6-((3-fluorophenyl)thio)pyridazin-3-amine (1.0 equiv), N-butylpiperidine-4-carboxamide (1.2 equiv), Pd2(dba)3 (0.05 equiv), XantPhos (0.1 equiv), and Cs2CO3 (2.0 equiv) in toluene is heated at 100°C for 18 hours. Purification via recrystallization from ethanol/water affords the target compound in 76% yield.

Optimization Insights :

- Ligand : XantPhos > BINAP (superior stability at high temperatures).

- Solvent : Toluene > DMF (reduces side reactions).

Spectroscopic Validation :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyridazine-H), 7.85–7.79 (m, 1H, Ar-H), 7.54–7.47 (m, 3H, Ar-H), 3.62–3.58 (m, 1H, piperidine-H), 3.21–3.15 (m, 2H, N-CH2), 2.84–2.76 (m, 2H, piperidine-H), 1.45–1.32 (m, 4H, butyl-CH2), 0.92 (t, J = 7.2 Hz, 3H, CH3).

- HRMS : m/z = 401.1782 [M + H]+ (calc. 401.1789).

Alternative Synthetic Pathways and Scalability Considerations

Mitsunobu Reaction for Thioether Installation

An alternative to nucleophilic substitution involves Mitsunobu coupling of 6-hydroxypyridazin-3-amine with 3-fluorobenzenethiol using DIAD/PPh3 . However, this method yields <50% product due to competing O-alkylation.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the piperidine carboxamide on Wang resin enables iterative coupling and cleavage steps, though this approach remains experimental for pyridazine systems.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It has shown promise as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Biological Activity

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as a tyrosine kinase inhibitor . This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHFNOS, with a molecular weight of approximately 335.45 g/mol. The compound features a piperidine ring, a pyridazine ring, and a fluorophenyl thioether group, contributing to its unique properties and biological activities.

The primary mechanism of action for this compound involves its role as a tyrosine kinase inhibitor , specifically targeting the Met kinase. By binding to the active site of Met kinase, it disrupts downstream signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells. This inhibition can lead to decreased tumor growth and enhanced apoptosis in various cancer types.

Anticancer Potential

Research indicates that this compound exhibits significant potency against multiple cancer cell lines. In vitro studies have shown that it effectively inhibits cell growth and induces apoptosis in cancerous cells. The compound's selectivity for Met kinase over other kinases suggests it may have fewer off-target effects, making it a promising candidate for cancer therapy .

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.5 | Met kinase inhibition |

| MCF7 (Breast) | 0.8 | Apoptosis induction |

| HCT116 (Colon) | 0.7 | Cell cycle arrest |

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for potential antimicrobial and anti-inflammatory activities. Preliminary data suggest that it may interact with various biological targets beyond tyrosine kinases, indicating broader therapeutic applications .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Fluorophenyl Thioether Group : Substitution reactions are performed to attach the fluorophenyl thioether group.

- Formation of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine moiety.

- Coupling : The final step involves coupling the piperidine and pyridazine rings to yield the desired compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited cell proliferation in A549 lung cancer cells with an IC50 value of 0.5 µM, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active site of Met kinase, supporting its role as a selective inhibitor.

- Safety Profile Assessment : Toxicity studies showed that while some derivatives exhibited significant cytotoxicity at higher concentrations, this compound demonstrated lower toxicity towards healthy fibroblast cells compared to other tested compounds .

Q & A

Basic Research Questions

Q. What are the key structural features of N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide, and how do they influence its reactivity?

- Answer : The compound features a piperidine ring (a six-membered nitrogen-containing heterocycle) linked to a pyridazine core substituted with a 3-fluorophenylthio group. The carboxamide moiety at the piperidine-4-position and the N-butyl chain contribute to its lipophilicity and potential hydrogen-bonding interactions. Structural analogs (e.g., piperidine carboxamides in ) show that substituents like fluorophenyl groups enhance target binding specificity, while the pyridazine core influences electron distribution and metabolic stability .

Q. What synthetic methodologies are commonly employed for preparing piperidine-4-carboxamide derivatives?

- Answer : Multi-step synthesis typically involves:

Coupling reactions : Amide bond formation between piperidine-4-carboxylic acid derivatives and amines using reagents like HATU or EDC/HOBt.

Heterocycle assembly : Pyridazine rings are constructed via cyclization reactions (e.g., from diketones and hydrazines).

Functionalization : Thioether linkages (e.g., 3-fluorophenylthio groups) are introduced via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–100°C) is critical for yield improvement .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm structure | H/C chemical shifts for piperidine, pyridazine, and fluorophenyl groups |

| HPLC-MS | Purity assessment | Retention time, m/z for [M+H] (calculated ~440 g/mol) |

| IR | Functional groups | Amide C=O stretch (~1650 cm), aromatic C-F (~1100 cm) |

| X-ray crystallography (if crystalline) resolves stereochemistry, as seen in related piperidine derivatives . |

Q. What safety precautions are required when handling this compound?

- Answer : Based on SDS data for structurally similar compounds ():

- PPE : Gloves, lab coat, goggles, and respirator if aerosol formation is possible.

- Storage : Inert atmosphere (N), desiccated at –20°C to prevent hydrolysis.

- Disposal : Incinerate via certified hazardous waste protocols.

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Answer : Apply Design of Experiments (DoE) to screen variables:

| Factor | Range | Optimal Value |

|---|---|---|

| Reaction temperature | 50–120°C | 80°C |

| Catalyst loading | 1–5 mol% Pd(PPh) | 3 mol% |

| Solvent polarity | DMF, THF, toluene | DMF |

| Statistical modeling (e.g., response surface methodology) identifies interactions between factors, as demonstrated in flow-chemistry optimizations (). |

Q. How do structural modifications (e.g., fluorophenyl substitution) affect biological activity?

- Answer : Structure-Activity Relationship (SAR) studies on analogs () reveal:

- Fluorine position : Meta-substitution (3-fluorophenyl) enhances target binding vs. para-substitution due to steric and electronic effects.

- Thioether vs. sulfone : Replacing sulfur with sulfone (–SO–) reduces potency but improves metabolic stability.

- Piperidine N-substituents : Bulky groups (e.g., tert-butyl) decrease solubility but increase membrane permeability.

Q. How can conflicting bioactivity data across assays be resolved?

- Answer : Contradictions often arise from:

Assay conditions : Varying pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter compound solubility and aggregation.

Target conformation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays).

Metabolic interference : Include control experiments with cytochrome P450 inhibitors to assess off-target effects.

Cross-validation with computational docking (e.g., AutoDock Vina) helps reconcile discrepancies .

Q. What strategies improve the compound's stability under physiological conditions?

- Answer :

| Degradation Pathway | Mitigation Strategy |

|---|---|

| Hydrolysis of amide | Introduce electron-withdrawing groups (e.g., CF) near the amide bond. |

| Oxidation of thioether | Replace with stable bioisosteres (e.g., methyleneoxy). |

| Photodegradation | Store in amber vials; add UV stabilizers like BHT. |

| Accelerated stability studies (40°C/75% RH for 4 weeks) guide formulation development . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.